molecular formula C10H19Cl2N3 B12774308 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride CAS No. 96224-21-4

1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride

Cat. No.: B12774308
CAS No.: 96224-21-4
M. Wt: 252.18 g/mol
InChI Key: CYHPUTSXVNGUTQ-UHFFFAOYSA-N
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Description

1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride is a chemical compound belonging to the benzimidazole class. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride typically involves the reaction of 1-ethyl-4,5,6,7-tetrahydrobenzimidazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Ethyl-4,5,6,7-tetrahydrobenzimidazole
  • 5-Aminomethyl-4,5,6,7-tetrahydrobenzimidazole
  • 1-Ethyl-5-aminomethylbenzimidazole

Comparison: 1-Ethyl-5-aminomethyl-4,5,6,7-tetrahydrobenzimidazole dihydrochloride is unique due to the presence of both the ethyl and aminomethyl groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and bioavailability, making it a valuable candidate for various applications .

Properties

CAS No.

96224-21-4

Molecular Formula

C10H19Cl2N3

Molecular Weight

252.18 g/mol

IUPAC Name

(1-ethyl-4,5,6,7-tetrahydrobenzimidazol-5-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H17N3.2ClH/c1-2-13-7-12-9-5-8(6-11)3-4-10(9)13;;/h7-8H,2-6,11H2,1H3;2*1H

InChI Key

CYHPUTSXVNGUTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1CCC(C2)CN.Cl.Cl

Origin of Product

United States

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